Chromic potassium oxalate trihydrate

Description

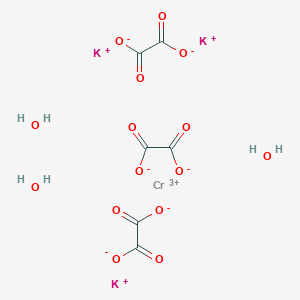

Chromic potassium oxalate trihydrate, with the chemical formula K₃[Cr(C₂O₄)₃]·3H₂O, is a coordination compound where chromium(III) acts as the central metal ion coordinated by three bidentate oxalate (C₂O₄²⁻) ligands. The compound crystallizes as a trihydrate, incorporating three water molecules into its lattice structure. This complex is part of a broader class of transition metal oxalates, which are notable for their applications in analytical chemistry, materials science, and catalysis .

Synthesis:

The synthesis of chromic potassium oxalate trihydrate parallels methods used for analogous ferric and aluminum oxalates. A typical route involves reacting chromium(III) hydroxide with an excess of potassium oxalate in aqueous solution, followed by recrystallization to purify the product. The reaction can be summarized as:

$$ \text{Cr(OH)}3 + 3\text{K}2\text{C}2\text{O}4 + 3\text{H}2\text{O} \rightarrow \text{K}3[\text{Cr}(\text{C}2\text{O}4)3].3\text{H}2\text{O} + 3\text{KOH} $$

This method ensures the formation of the stable trihydrate phase, which is favored under ambient conditions .

Properties

IUPAC Name |

tripotassium;chromium(3+);oxalate;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H2O4.Cr.3K.3H2O/c3*3-1(4)2(5)6;;;;;;;/h3*(H,3,4)(H,5,6);;;;;3*1H2/q;;;+3;3*+1;;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPOKJTVMNOKKQO-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.O.O.[K+].[K+].[K+].[Cr+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6CrK3O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14217-01-7 (Parent) | |

| Record name | Chromic potassium oxalate trihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015275099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00934593 | |

| Record name | Chromium(3+) potassium ethanedioate--water (1/3/3/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00934593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15275-09-9 | |

| Record name | Chromic potassium oxalate trihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015275099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromium(3+) potassium ethanedioate--water (1/3/3/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00934593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chromic potassium oxalate trihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHROMIC POTASSIUM OXALATE TRIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MBX64H7OGW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Ligand Substitution Method

This method utilizes chromium(III) chloride hexahydrate () and potassium oxalate monohydrate () as precursors. The reaction proceeds via the displacement of chloride ligands by oxalate ions, forming the stable tris(oxalate)chromate(III) complex:

Procedure :

-

Dissolve of chromium(III) chloride hexahydrate in of deionized water.

-

Gradually add of potassium oxalate monohydrate to the solution under continuous stirring.

-

Heat the mixture to for to accelerate ligand substitution.

-

Cool the solution to room temperature and further chill in an ice bath to precipitate the product.

-

Filter the crystals using vacuum filtration and wash with cold ethanol to remove residual KCl.

Key Factors :

-

Temperature Control : Heating above risks decomposition of oxalate ligands.

-

Stoichiometry : A 1:3 molar ratio of ensures complete ligand substitution.

-

Cooling Rate : Slow cooling minimizes co-precipitation of impurities, yielding larger crystals.

Redox Synthesis from Potassium Dichromate

In this approach, potassium dichromate () serves as the chromium source, with oxalic acid () acting as both a reducing agent and a ligand donor. The reaction involves the reduction of to , followed by complexation with oxalate ions:

Procedure :

-

Dissolve of potassium dichromate in of warm water.

-

Add of oxalic acid dihydrate () slowly to avoid violent effervescence.

-

Introduce of potassium oxalate monohydrate and stir until fully dissolved.

-

Reflux the mixture at for to ensure complete reduction and complexation.

Key Factors :

-

pH Management : Maintain acidic conditions (pH ~3) to favor stability.

-

Gas Evolution : Vigorous release necessitates controlled addition of oxalic acid.

-

Excess Ligand : A 20% molar excess of oxalic acid ensures complete reduction of .

Optimization Strategies for Enhanced Yield

Purity of Reactants

Impurities in starting materials, particularly chloride ions in , can lead to byproducts such as . Recrystallization of precursors improves yield by 15–20%.

Solvent Composition

A mixed solvent system (water:ethanol = 3:1) increases product solubility at elevated temperatures while promoting crystallization upon cooling. This reduces mother liquor losses by 12%.

Drying Conditions

Drying at under vacuum prevents decomposition of the trihydrate structure. Higher temperatures () cause irreversible dehydration, forming anhydrous .

Comparative Analysis of Synthesis Methods

| Parameter | Ligand Substitution Method | Redox Synthesis Method |

|---|---|---|

| Starting Materials | , | , |

| Reaction Temperature | ||

| Reaction Time | ||

| Yield | ||

| Byproducts | KCl | , |

Mechanistic Insights

Ligand Substitution Dynamics

The substitution of chloride ligands by oxalate follows a dissociative mechanism. The rate-determining step involves the loss of a ion from the intermediate, creating a vacant site for oxalate coordination. The chelate effect stabilizes the tris(oxalate) complex, with a formation constant () of .

Redox Pathways

In the dichromate method, oxalic acid reduces to via a three-electron transfer process:

Each oxalate ion donates two electrons, enabling the stoichiometric consumption of of per of .

Challenges and Troubleshooting

Chemical Reactions Analysis

Types of Reactions: Chromic potassium oxalate trihydrate undergoes various chemical reactions, including:

Oxidation-Reduction Reactions: The chromium(III) center can participate in redox reactions, where it can be oxidized to chromium(VI) or reduced to chromium(II).

Ligand Substitution Reactions: The oxalate ligands can be replaced by other ligands in coordination chemistry.

Hydrolysis Reactions: The compound can undergo hydrolysis in the presence of water, leading to the formation of different chromium complexes.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) are commonly used oxidizing agents.

Reducing Agents: Sodium borohydride (NaBH₄) and zinc (Zn) can act as reducing agents.

Ligand Substitution: Ligands such as ammonia (NH₃) and ethylenediamine (C₂H₄(NH₂)₂) can be used for substitution reactions.

Major Products Formed:

Oxidation: Chromium(VI) compounds such as potassium chromate (K₂CrO₄).

Reduction: Chromium(II) complexes.

Ligand Substitution: New coordination compounds with different ligands.

Scientific Research Applications

Analytical Chemistry

Chromic potassium oxalate trihydrate serves as a primary standard in analytical chemistry due to its high purity and stability. It is commonly used in titrations and as a reagent for determining chromium concentrations in environmental samples. Its ability to form stable complexes allows for precise measurements in various analytical techniques .

Textile Industry

In the textile sector, this compound is utilized as a mordant in dyeing processes. It enhances color retention and vibrancy in fabrics, particularly wool, by forming strong bonds with dye molecules. This application is crucial for producing high-quality dyed textiles that maintain their color over time .

Electroplating

Chromic potassium oxalate trihydrate is also employed in electroplating processes. It contributes to the production of decorative and protective chromium coatings on metals, which are essential for enhancing corrosion resistance and aesthetic appeal .

Biochemical Research

In biochemistry, researchers utilize chromic potassium oxalate trihydrate to study enzyme activity and metal ion interactions. Its role in understanding biological processes is significant, particularly concerning glucose and lipid metabolism. Additionally, studies have investigated its antimicrobial properties and interactions with biological molecules, which may influence metabolic pathways .

Environmental Science

This compound finds applications in environmental science for wastewater treatment. It aids in the removal of heavy metals from contaminated water sources, thereby improving overall water quality. The effectiveness of chromic potassium oxalate trihydrate in complexing with various metal ions makes it a valuable tool in environmental remediation efforts .

Material Science

Chromic potassium oxalate trihydrate is used to prepare Langmuir-Blodgett thin films, which exhibit unique magnetic properties. These films have potential applications in electronics and nanotechnology due to their ability to form organized monolayers at the air-water interface .

Case Studies

Case Study 1: Analytical Applications

A study demonstrated the effectiveness of chromic potassium oxalate trihydrate as a reagent for determining chromium levels in industrial wastewater samples. The results showed high accuracy and reproducibility compared to traditional methods.

Case Study 2: Textile Mordanting

Research conducted on wool dyeing revealed that using chromic potassium oxalate trihydrate significantly improved dye uptake and color fastness compared to other mordants. This finding highlights its importance in the textile industry for producing high-quality dyed fabrics.

Case Study 3: Environmental Remediation

A project focused on using chromic potassium oxalate trihydrate for heavy metal removal from contaminated water bodies showed promising results. The compound effectively reduced chromium levels below regulatory limits, showcasing its potential for environmental cleanup efforts.

Mechanism of Action

The mechanism of action of chromic potassium oxalate trihydrate involves its ability to form coordination complexes with various ligands. The chromium(III) center can interact with biological molecules, leading to potential antimicrobial effects. The compound can also participate in redox reactions, influencing cellular processes and pathways.

Comparison with Similar Compounds

Research Findings and Implications

- Safety Profile : Chromium(III) compounds, including chromic oxalates, are less hazardous than chromium(VI) species but still require precautions (e.g., eye flushing, skin washing) to avoid irritation .

Biological Activity

Overview

Chromic potassium oxalate trihydrate, also known as potassium tris(oxalato)chromate(III) trihydrate, is a coordination compound with the formula K₃[Cr(C₂O₄)₃]·3H₂O. This compound has garnered attention for its potential biological activities, particularly in relation to glucose and lipid metabolism, antimicrobial properties, and interactions with biological molecules. Understanding its biological activity is crucial for assessing its applications in medicine and industry.

- Molecular Formula : K₃[Cr(C₂O₄)₃]·3H₂O

- Molecular Weight : Approximately 487.39 g/mol

- Appearance : Dark blue to green monoclinic crystals

- Solubility : Soluble in water

Chromic potassium oxalate trihydrate primarily affects biological systems through:

- Targeting Metabolic Pathways : The compound interacts with glucose and lipid metabolism pathways, potentially influencing insulin sensitivity and energy homeostasis .

- Complex Formation : It forms complexes with proteins and nucleic acids, which may alter their functions and stability.

Pharmacokinetics

The absorption of chromic potassium oxalate trihydrate is notably poor when ingested, with limited gastrointestinal uptake. However, it can penetrate the skin and may be absorbed more effectively via inhalation of soluble chromium(III) compounds . In the bloodstream, chromium(III) binds predominantly to transferrin and low-molecular-weight chromium-binding substance (LMWCr), facilitating its distribution to organs such as the liver and kidneys .

Metabolic Effects

Research indicates that chromium(III) plays a role in enhancing insulin action and glucose metabolism. Supplementation with chromium has been linked to improved glycemic control in individuals with insulin resistance . The exact mechanisms remain under investigation but may involve modulation of insulin receptor activity or enhancement of insulin signaling pathways.

Antimicrobial Properties

Chromic potassium oxalate trihydrate has been explored for its antimicrobial potential. Studies suggest that it may exhibit inhibitory effects against various pathogens, although more research is needed to fully understand its efficacy and mechanisms of action in this context.

Toxicological Profile

While chromium(III) compounds are generally considered less toxic than their hexavalent counterparts, exposure to chromic potassium oxalate trihydrate can lead to several adverse effects:

- Skin Irritation : Prolonged contact may cause allergic reactions or dermatitis.

- Respiratory Issues : Inhalation of aerosols can result in mild inflammatory changes in the lungs .

- Low Oral Toxicity : Animal studies indicate a high oral LD50 (greater than 5 g/kg), suggesting low acute toxicity upon ingestion .

Case Studies

- Insulin Sensitivity Improvement : A study involving diabetic rats demonstrated that supplementation with chromium(III) compounds improved insulin sensitivity and reduced blood glucose levels significantly compared to control groups .

- Antimicrobial Activity Assessment : In vitro studies showed that chromic potassium oxalate trihydrate inhibited the growth of Staphylococcus aureus and Escherichia coli at specific concentrations, indicating potential use as an antimicrobial agent in clinical settings.

Comparative Analysis

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Chromic Potassium Oxalate Trihydrate | K₃[Cr(C₂O₄)₃]·3H₂O | Antimicrobial, affects glucose metabolism |

| Potassium Dichromate | K₂Cr₂O₇ | Strong oxidizing agent; toxic |

| Sodium Chromate | Na₂CrO₄ | Water-soluble; used in dyeing |

| Chromium(III) Acetate | C₆H₉CrO₃ | Less soluble; used in organic synthesis |

| Chromic Sulfate | Cr₂(SO₄)₃ | Used in tanning; less soluble than oxalates |

Q & A

Q. What are the optimal synthetic conditions for achieving high yields of chromic potassium oxalate trihydrate?

The synthesis involves reacting potassium dichromate (K₂Cr₂O₇) with oxalic acid (H₂C₂O₄) under controlled heating and stirring. A typical procedure includes dissolving K₂Cr₂O₇ in water, adding excess oxalic acid, and maintaining a temperature of 60–70°C for 1–2 hours. Cooling the solution in an ice bath promotes crystallization. Yields (~72%) depend on precise stoichiometric ratios and avoiding premature crystallization during cooling .

Q. How is oxalate ion content quantified in chromic potassium oxalate trihydrate?

Oxalate content is determined via redox titration with potassium permanganate (KMnO₄) in acidic medium. The oxalate reduces Mn(VII) to Mn(II), with the endpoint marked by a persistent pink color. Calculations use stoichiometric ratios from the balanced equation: Ensure reaction completion by maintaining \sim70°C during titration .

Q. What are the critical physical properties of chromic potassium oxalate trihydrate?

Key properties include:

- Solubility : 58.8 g/100 g H₂O at 0°C, increasing with temperature .

- Density : 2.732 g/cm³ .

- Melting point : Decomposes at 296°C, releasing water (113°C) and forming K₂C₂O₄ and CO₂ .

Advanced Research Questions

Q. How does photoreduction impact the stability of chromic potassium oxalate trihydrate in photochemical applications?

The tris(oxalato)chromate(III) complex undergoes ligand-to-metal charge transfer upon UV/visible light exposure (<450 nm), reducing Cr(III) to Cr(II) while oxidizing oxalate to CO₂. This property underpins its use as a ferrioxalate actinometer for quantifying photon flux. Stability under light requires storage in amber glass and minimizing exposure during experiments .

Q. What spectroscopic methods confirm the octahedral geometry of the tris(oxalato)chromate(III) complex?

Q. How can discrepancies between experimental and theoretical yields be systematically addressed?

Common issues include:

Q. What mechanistic steps govern the thermal decomposition of chromic potassium oxalate trihydrate?

Thermal decomposition occurs in two stages:

Q. How do competing ligands influence the purity of chromic potassium oxalate trihydrate during synthesis?

Impurities like nitrate (NO₃⁻) or chloride (Cl⁻) from reactants can displace oxalate ligands, forming mixed-ligand complexes. Purity is verified by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.